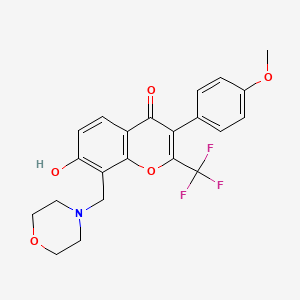
Thiophen-3-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include reactions such as substitution, condensation, and functional group transformations. For example, a similar compound was synthesized through the substitution reaction of a specific oxime with dichlorobenzenesulfonylchloride, showcasing the complexity involved in synthesizing such molecules (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using techniques like single crystal X-ray diffraction. For instance, the structure of a closely related compound was elucidated, revealing a chair conformation for the piperidine ring and distorted tetrahedral geometry around sulfur atoms, highlighting the intricate structural features (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical properties of these compounds include their reactivity towards various chemical agents and conditions. The analysis of chemical reactions involves understanding the reactivity patterns, such as the susceptibility of specific bonds to cleavage under certain conditions or the compound's behavior in the presence of various reagents. For example, the thermal properties of a related compound were studied using thermogravimetric analysis, demonstrating stability in a specific temperature range (Karthik et al., 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of these compounds under different conditions. The crystal structure analysis contributes to understanding the physical properties by detailing the molecule's geometry and intermolecular interactions, which influence properties like solubility and stability.
Chemical Properties Analysis
The chemical properties are closely linked to the compound's structure, affecting its reactivity and interaction with biological targets. Detailed studies on similar compounds have used density functional theory (DFT) calculations to optimize structural coordinates and evaluate electronic parameters, providing insights into the compound's reactivity and potential biological activity (Karthik et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound has been involved in studies related to the synthesis and characterization of heterocyclic compounds. Research by Swamy et al. (2013) on isomorphous structures involving thiophene derivatives provides insights into the chlorine-methyl exchange rule, highlighting the compound's structural complexity and potential for further chemical modifications (V. Rajni Swamy, P. Müller, N. Srinivasan, S. Perumal, R.V. Krishnakumar, 2013). This study indicates the compound's relevance in understanding molecular isomorphism and disorder, which can be crucial for data-mining procedures and structural database searches.
Biological Activities
Several studies have explored the biological activities of thiophene derivatives, indicating potential therapeutic applications. For example, Reddy et al. (2012) synthesized a family of compounds related to thiophene, demonstrating moderate to high antiosteoclast and osteoblast activity, suggesting potential applications in bone health and the treatment of osteoporosis (G. S. Reddy, M. V. Reddy, C. R. Rani, N. B. Reddy, K. U. Rao, S. Nayak, C. S. Reddy, 2012).
Spectroscopic Properties and Molecular Modeling
The spectroscopic properties of thiophene derivatives have been studied, providing valuable insights into their electronic absorption, excitation, and fluorescence properties. Al-Ansari (2016) investigated the effects of structure and environment on the spectroscopic properties of thiophene derivatives, employing experimental and theoretical methods to understand their behavior in various solvents (I. A. Z. Al-Ansari, 2016). These findings are crucial for developing new materials with specific optical properties.
Anticancer Activity
The anticancer activity of thiophene derivatives has been another area of interest. Inceler et al. (2013) synthesized and evaluated a series of thiophene-containing pyrazole derivatives, finding that some compounds exhibited significant growth inhibitory effects on certain cancer cells (Nazan Inceler, A. Yılmaz, S. Baytas, 2013). This research underscores the potential of thiophene derivatives in developing new anticancer agents.
Eigenschaften
IUPAC Name |
thiophen-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c17-16(18,19)12-1-2-14(20-9-12)23-13-3-6-21(7-4-13)15(22)11-5-8-24-10-11/h1-2,5,8-10,13H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCLSYKMVSHENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)
![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
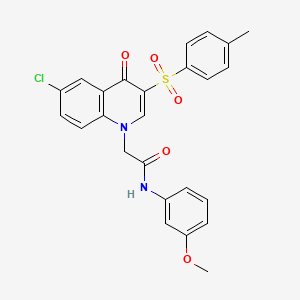
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)
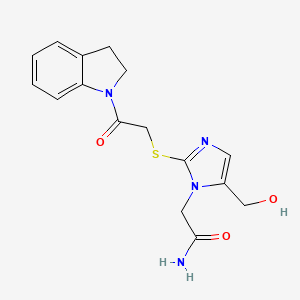

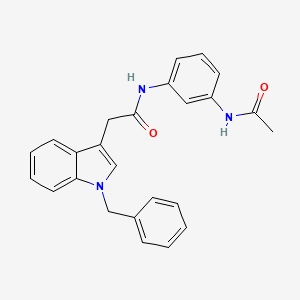
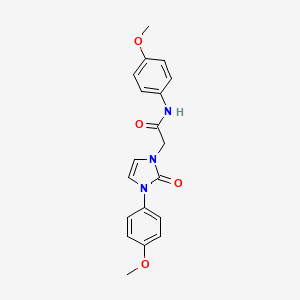
![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)
